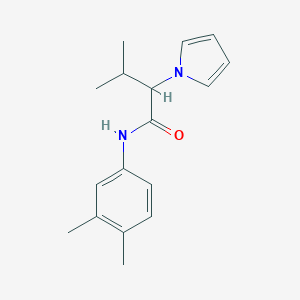

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide typically involves the formation of the pyrrole ring followed by the attachment of the 3,4-dimethylphenyl and butanamide groups. One common method for synthesizing pyrrole rings is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method involves the copper-catalyzed double alkenylation of amides with diiododienes .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of copper catalysts in the double alkenylation of amides can produce N-acylpyrroles efficiently . These methods are scalable and can be adapted for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: Pyrrole rings can be oxidized to form pyrrolones.

Reduction: Reduction of pyrrole derivatives can lead to the formation of pyrrolidines.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for N-substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolones, while reduction can produce pyrrolidines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antiepileptic Properties :

- Research indicates that compounds similar to N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide exhibit promising antiepileptic properties. Studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to specific brain receptors associated with seizure control .

- Tyrosinase Inhibition :

- Antioxidant Activity :

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrrole derivatives and amides. The synthesis pathway often involves:

- Knoevenagel Condensation : This method has been effectively used to produce similar compounds with enhanced biological activities .

Case Studies

Safety Profile

Although this compound is classified as an irritant, further studies are needed to fully understand its safety profile and potential side effects when used therapeutically .

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. Pyrrole derivatives can bind to various enzymes and receptors, modulating their activity. For example, some pyrrole compounds act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Pyrrolidines: These are reduced forms of pyrroles and are known for their use in pharmaceuticals and agrochemicals.

Pyrrolones: Oxidized forms of pyrroles, which have applications in medicinal chemistry.

Uniqueness

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including its interactions with various biological targets.

Structural Characteristics

This compound features a pyrrole ring and an aromatic amide structure. The molecular formula is C17H22N2O, with a molecular weight of approximately 270.37 g/mol. The unique combination of the dimethylphenyl group and the pyrrole moiety suggests diverse interactions within biological systems, particularly in neurotransmission and inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : Common methods include the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions.

- Attachment of Substituents : Subsequent reactions involve adding the 3,4-dimethylphenyl and butanamide groups through electrophilic substitution reactions .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in:

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In vitro assays have shown that it can effectively reduce the activity of these enzymes, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : The presence of the pyrrole ring suggests possible interactions with neurotransmitter receptors, which could lead to neuroprotective effects. This is particularly relevant for conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-1 and COX-2 | |

| Neuroprotection | Potential interaction with neurotransmitter receptors | |

| Pain modulation | Modulation of pain pathways |

Case Studies and Research Findings

Research has focused on understanding the pharmacodynamics and mechanisms underlying the biological activities of this compound. For instance:

- A study evaluated its inhibitory effects on COX enzymes using colorimetric assays. Results indicated that this compound exhibited stronger COX inhibition compared to standard anti-inflammatory drugs like meloxicam .

- Further investigations into its cytotoxic effects on various cell lines showed that while some derivatives displayed low cytotoxicity, they could promote cell viability at specific concentrations, indicating a potential for therapeutic applications in tissue regeneration .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCZWMSGCJLOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.